REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([OH:13])=O)[CH:2]=1.S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([Cl:16])=[O:13])[CH:2]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 100° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
condensed under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a residue that
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CC=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |